Cas no 642-38-6 (L-Quebrachitol)

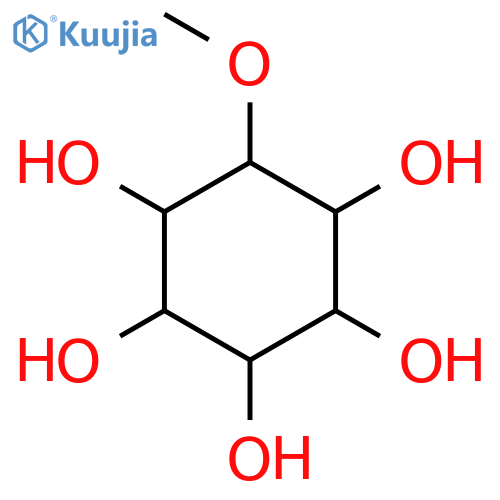

L-Quebrachitol structure

商品名:L-Quebrachitol

L-Quebrachitol 化学的及び物理的性質

名前と識別子

-

- L-chiro-Inositol,2-O-methyl-

- l-Chiro-inositol 2-methyl ether

- l-Quebrachitol

- 1l-2-O-methyl-chiro-inositol

- 2-O-methyl-l-chiro-inositol

- 3-O-methyl-l-chiro-inositol

- (-)-Quebrachitol

- Quebrachitol

- Quebrachitol, (-)-

- QUEBRACHITOL, (-)-(RG)

- 2-O-methyl-1,2,4

- 2-o-methyl-l-inositol

- 3,5,6-hexahydroxycyclohexane

- L-chiro-Inositol,2-O-methyl

- QINGYANGSHENGENIN (RG)

- Quebrachitol, L-

- Quebrachit

- 2-O-Methyl-chiro-inositol

- 9W4JLQ7I4W

- (1R,2S,3S,4S,5R,6R)-6-Methoxycyclohexane-1,2,3,4,5-pentaol

- L-chiro-Inositol, 2-O-methyl-

- (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol

- Brahol

- 1-O-methyl-muco-inositol

- Inositol, 2-O-methyl-

- L-(-)-2-O-Methylinositol

- Pinitol TMS

- Inositol, 2-O-methyl-, L-ch

- FT-0625606

- DTXSID80957028

- D-chiro-Inositol, 2-O-methyl-

- CHEMBL501109

- SCHEMBL240345

- CHEBI:111

- MFCD00021405

- MS-23047

- SCHEMBL22975188

- AKOS027327479

- M02437

- C08257

- DSCFFEYYQKSRSV-FIZWYUIZSA-N

- UNII-9W4JLQ7I4W

- W-203384

- 2B678708-4698-466E-88D8-3443A058E849

- 642-38-6

- NSC-131046

- CHEBI:170050

- DTXSID601029528

- NSC-26254

- Q7269871

- Inositol, 2-O-methyl-, L-chiro-

- 6-methoxycyclohexane-1,2,3,4,5-pentol

- CS-0022555

- 3564-07-6

- HY-N2375

- s3223

- (1R,2S,3S,4S,5R,6R)-6-methoxycyclohexane-1,2,3,4,5-pentol

- A867922

- AKOS037643351

- NSC-231332

- NSC26254

- 7586-49-4

- NCGC00095666-01

- SY069793

- AKOS024283476

- FT-0650944

- A800629

- NSC128700

- 5-O-Methyl-myo-inositol; 1D-5-O-Methyl-myo-inositol

- LS-13354

- 60537-25-9

- NSC43336

- SCHEMBL23720629

- (1r,2s,3s,4s,5s,6r)-6-methoxycyclohexane-1,2,3,4,5-pentaol

- chiro-Inositol, 3-O-methyl-

- Q3915149

- SCHEMBL24537

- MLS002639102

- Sennit

- NSC131046

- NSC231332

- FT-0603447

- 1-O-Methylinositol

- FT-0777782

- P2219

- Oprea1_249757

- AS-15082

- 3-O-Methyl-D-chiro-inositol pound>>Pinitol pound>>D-(+)-Pinitol

- BCP22844

- NSC-43336

- BCP18100

- 6-methoxycyclohexane-1,2,3,4,5-pentaol

- Pinite (inositol derivative)

- SMR001548553

- CHEMBL171890

- FT-0694791

- DSCFFEYYQKSRSV-MBXCVVGISA-N

- DA-75114

- 2-O-methyl-L-chiro-inositol; Brahol; Quebrachit

- L-Quebrachitol

-

- MDL: MFCD00021405

- インチ: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1

- InChIKey: DSCFFEYYQKSRSV-MBXCVVGISA-N

- ほほえんだ: O(C([H])([H])[H])C1([H])[C@@]([H])([C@]([H])(C([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 194.079038g/mol

- ひょうめんでんか: 0

- XLogP3: -3.2

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 回転可能化学結合数: 1

- どういたいしつりょう: 194.079038g/mol

- 単一同位体質量: 194.079038g/mol

- 水素結合トポロジー分子極性表面積: 110Ų

- 重原子数: 13

- 複雑さ: 158

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 194.18

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.56±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 192-193 ºC

- ふってん: 250.62°C (rough estimate)

- 屈折率: 1.572

- ようかいど: 可溶性(674 g/l)(25ºC)、

- PSA: 110.38000

- LogP: -3.18050

- ようかいせい: 未確定

L-Quebrachitol セキュリティ情報

L-Quebrachitol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

L-Quebrachitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T5729-1 mL * 10 mM (in DMSO) |

L-quebrachitol |

642-38-6 | 99.65% | 1 mL * 10 mM (in DMSO) |

¥ 456 | 2023-09-15 | |

| TargetMol Chemicals | T5729-10mg |

L-quebrachitol |

642-38-6 | 99.65% | 10mg |

¥ 513 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1263933-10g |

L-chiro-Inositol, 2-O-methyl- |

642-38-6 | 98% | 10g |

$670 | 2024-06-06 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57208-1mg |

L-Quebrachitol |

642-38-6 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| DC Chemicals | DCZ-163-20 mg |

L-Quebrachitol |

642-38-6 | >98% | 20mg |

$280.0 | 2022-02-28 | |

| TRC | Q990090-1g |

L-Quebrachitol |

642-38-6 | 1g |

$ 195.00 | 2023-09-06 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5729-10 mg |

L-quebrachitol |

642-38-6 | 98.00% | 10mg |

¥755.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5729-25 mg |

L-quebrachitol |

642-38-6 | 98.00% | 25mg |

¥1283.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP3237-100mg |

L-Quebrachitol |

642-38-6 | 98% | 100mg |

$40 | 2023-09-19 | |

| TRC | Q990090-100mg |

L-Quebrachitol |

642-38-6 | 100mg |

$ 58.00 | 2023-09-06 |

L-Quebrachitol 関連文献

-

Noritaka Chida,Mitsukane Yoshinaga,Takahiko Tobe,Seiichiro Ogawa l-quebrachitol as a chiral building block. Noritaka Chida Mitsukane Yoshinaga Takahiko Tobe Seiichiro Ogawa Chem. Commun. 1997 1043

-

2. A formal total synthesis of (–)-lsoavenaciolide from L-quebrachitolNoritaka Chida,Takahiko Tobe,Masami Suwama,Masami Ohtsuka,Seiichiro Ogawa J. Chem. Soc. Chem. Commun. 1990 994

-

3. Formal total syntheses of (–)-isoavenaciolide and (–)-ethisolide from L-quebrachitolNoritaka Chida,Takahiko Tobe,Masami Suwama,Masami Ohtsuka,Seiichiro Ogawa J. Chem. Soc. Perkin Trans. 1 1992 2667

-

4. Total synthesis of (–)-ovalicin and analogues from L-quebrachitolDerek H. R. Barton,Sophie Bath,David C. Billington,Stephan D. Gero,Béatrice Quiclet-Sire,Mohammad Samadi J. Chem. Soc. Perkin Trans. 1 1995 1551

-

Takahiko Akiyama,Mikiko Hara,Kohei Fuchibe,Shigeru Sakamoto,Kentaro Yamaguchi chiro-inositol and its catalytic activity on the asymmetric Michael addition. Takahiko Akiyama Mikiko Hara Kohei Fuchibe Shigeru Sakamoto Kentaro Yamaguchi Chem. Commun. 2003 1734

642-38-6 (L-Quebrachitol) 関連製品

- 17454-53-4(1,4,7,10,13,16-Benzohexaoxacyclooctadecin,hexadecahydro-)

- 134108-92-2((1S,2S)-2-Methoxycyclohexanol)

- 2979-24-0(2-Methoxycyclohexanol)

- 16069-36-6(Icosahydrodibenzob,k1,4,7,10,13,16hexaoxacyclooctadecine)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 17455-23-1(Dicyclohexano-24-crown-8)

- 10284-63-6(D-Pinitol)

- 17454-48-7(Cyclohexano-15-crown-5, mixture of cis andtrans)

- 523-92-2(Sequoyitol)

- 87-72-9(L-Arabinose)

推奨される供給者

Amadis Chemical Company Limited

(CAS:642-38-6)L-Quebrachitol

清らかである:99%/99%

はかる:5g/1g

価格 ($):870.0/245.0